2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Description
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a phthalimide-derived compound featuring a benzyloxy substituent at the 2-position of the isoindoline-1,3-dione core, with a trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)13-8-4-1-5-10(13)9-23-20-14(21)11-6-2-3-7-12(11)15(20)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFOOWYLORBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363287 | |
| Record name | 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-37-9 | |
| Record name | 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Methodology
In this method, 2-(trifluoromethyl)benzyl chloride reacts with the potassium salt of isoindoline-1,3-dione in anhydrous dimethylformamide (DMF) at 80–120°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces the chloride group. Yields range from 65% to 85%, depending on the purity of the starting materials and the reaction time.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | 82 |
| Solvent | DMF, DMSO, THF | DMF | 85 |
| Base | K₂CO₃, NaH, t-BuOK | K₂CO₃ | 78 |
| Reaction Time | 12–36 hours | 24 hours | 82 |
Metal-Catalyzed Coupling Strategies
Alternative routes employ palladium or silver catalysts to facilitate cross-coupling reactions. For instance, a palladium acetate/tri-o-methylphenylphosphine system enables the coupling of 2-(trifluoromethyl)benzyl bromide with isoindoline-1,3-dione precursors in tetrahydrofuran (THF) at 60°C. This method achieves yields of up to 90% but requires stringent anhydrous conditions and inert atmospheres.
Mechanistic Insights and Intermediate Characterization
Reaction Mechanism of Nucleophilic Substitution
The SN2 pathway dominates in polar aprotic solvents like DMF, where the phthalimide anion attacks the electrophilic benzyl carbon. Computational studies suggest that the trifluoromethyl group’s electron-withdrawing nature enhances the leaving group’s reactivity, reducing the activation energy by approximately 15 kJ/mol compared to non-fluorinated analogs.
Isolation and Purification of Intermediates
Key intermediates, such as 2-(trifluoromethyl)benzyl chloride, are purified via fractional distillation under reduced pressure (boiling point: 110–115°C at 15 mmHg). The final product is isolated using silica gel chromatography with ethyl acetate/petroleum ether (1:6 to 1:120 gradient), yielding >95% purity.
Advanced Photoredox and Organocatalytic Methods
Recent innovations leverage visible-light-induced photoredox catalysis for dehydrogenative β-trifluoromethylthiolation. For example, irradiation with 40 W blue LEDs in acetone facilitates the coupling of isoindoline-1,3-dione with trifluoromethylthiolation reagents, achieving 75% yield within 8 hours. This method minimizes side reactions and enhances stereochemical control.
Table 2: Photoredox Catalysis Parameters
| Catalyst | Light Source | Solvent | Yield (%) | Time (h) |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Blue LEDs | Acetone | 75 | 8 |
| Ir(ppy)₃ | White LEDs | DCM | 68 | 10 |
| Eosin Y | Green LEDs | MeCN | 60 | 12 |
Challenges in Scalability and Moisture Sensitivity
A critical limitation arises from the hygroscopic nature of sodium hydride, a common base used in these syntheses. Substituting NaH with potassium tert-butoxide in THF improves moisture tolerance, albeit with a 10% reduction in yield. Additionally, the trifluoromethyl group’s thermal instability necessitates precise temperature control during reflux steps.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to CRBN modulators and kinase inhibitors. Derivatives synthesized via Suzuki-Miyaura couplings or Click chemistry exhibit enhanced bioactivity, underscoring the compound’s versatility.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a complex organic compound featuring a trifluoromethyl group on a benzyl moiety, connected to an isoindoline-1,3-dione structure. It has a molecular formula of and a molecular weight of approximately 321.255 g/mol . The trifluoromethyl group enhances its lipophilicity and biological activity, making it interesting for medicinal chemistry.
Synthesis
The synthesis of this compound involves forming new carbon-carbon and carbon-oxygen bonds, often through intramolecular coupling of the trifluoromethylbenzyl group with the isoindoline-1,3-dione framework, using metal-catalyzed methods or organophotoredox strategies for high regioselectivity and yield.
Potential Applications
The unique structure of this compound makes it a candidate for various applications:
- Medicinal Chemistry: Due to its structural features, this compound is of interest in medicinal chemistry.
- Biological Activities: Research suggests that compounds similar to this compound have potential anticancer properties. Isoindoline derivatives can inhibit cancer cell lines by targeting molecular pathways involved in cell proliferation and survival. The trifluoromethyl group may enhance the compound's metabolic stability and bioavailability.
- Enzyme Interactions: Preliminary data suggest that this compound may interact with enzymes involved in cancer metabolism or signaling pathways.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(Trifluoromethyl)-N-benzylisoindoline | Contains a benzyl group and trifluoromethyl | Focused on neuroprotective properties |
| 3-Trifluoromethylisoquinolinone | Isoquinoline framework with trifluoromethyl | Known for antimicrobial activity |
| Benzylisoindole derivatives | Various substitutions on benzyl ring | Diverse biological activities, including anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and gene expression.
Comparison with Similar Compounds
Substituent Linkage and Position
Key Insights :
- The ether linkage in the target compound balances lipophilicity and stability compared to amino-linked analogues (e.g., compound 3 in ), which may exhibit higher polarity .
Key Insights :
- Yields for benzyloxy-linked compounds (e.g., compound 15 in ) are generally higher (~76%) than amino-linked derivatives (~26–36% in ), suggesting ether formation is more efficient .
- The target compound’s synthesis may require optimized conditions to mitigate steric hindrance from the ortho-CF₃ group.
Anticancer Activity
Neuroprotective and Antioxidant Effects
Key Insights :
- Trifluoromethyl groups consistently enhance bioactivity, as seen in pomalidomide derivatives () and neuroprotective phthalimides ().
- The benzyloxy linkage in the target compound may improve blood-brain barrier penetration compared to bulkier phenoxy derivatives ().
Physicochemical Properties
Key Insights :
- The ortho-CF₃ group increases molecular weight and lipophilicity (logP ~3.2), favoring membrane permeability but limiting aqueous solubility.
Biological Activity
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, with the CAS number 321430-37-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₀F₃NO₃
- Molecular Weight : 321.25 g/mol
- Structure : The compound features a trifluoromethyl group attached to a benzyl moiety linked through an ether bond to an isoindoline dione structure.
Synthesis
The synthesis of this compound can be achieved through multiple synthetic pathways involving the reaction of isoindoline derivatives with trifluoromethyl-substituted benzyl halides. The efficiency of these reactions can vary based on the substituents present on the aromatic rings.
Antitumor Activity
Recent studies have indicated that isoindoline derivatives exhibit significant antitumor properties. For instance:
- Case Study : A derivative similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro, with IC50 values in the low micromolar range against various cancer cell lines .
Antibacterial and Antifungal Properties
The compound's structural features suggest potential antibacterial and antifungal activities:
- Research Findings : Compounds with similar structures have demonstrated effective inhibition against several bacterial strains and fungi. For example, modifications to the isoindoline core have led to enhanced activity against resistant strains of Candida species .
Structure-Activity Relationship (SAR)
A detailed SAR analysis helps in understanding how modifications to the core structure influence biological activity:
- Key Findings : Electron-withdrawing groups such as trifluoromethyl enhance the lipophilicity and overall potency of the compound. Substituents at specific positions on the aromatic rings significantly affect binding affinity and selectivity towards biological targets .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione?
The compound can be synthesized via nucleophilic substitution or Mitsunobu reaction. A typical approach involves reacting isoindoline-1,3-dione derivatives with 2-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF under reflux . For ether bond formation, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF is effective, as demonstrated for analogous isoindoline-dione derivatives . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product as a white solid.
Q. How is the structural integrity of this compound confirmed in academic research?
Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR for CF₃) and aromatic protons .
- X-ray Crystallography : Single-crystal diffraction studies using programs like SHELXL refine molecular geometry and packing interactions (e.g., π-π stacking, halogen bonds) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
Yield optimization requires:
- Solvent Selection : THF or DMF enhances reactivity for SN2 or Mitsunobu pathways .
- Catalyst Tuning : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzyloxy group incorporation .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis of the trifluoromethyl group.
- Purification Strategies : Gradient elution in column chromatography (e.g., hexane to ethyl acetate) improves separation efficiency .
Q. What analytical methods resolve contradictions in crystallographic data for isoindoline-dione derivatives?
Discrepancies in crystal structures (e.g., bond lengths, dihedral angles) can arise from polymorphism or solvent inclusion. To address this:
- Multi-temperature Crystallography : Collect data at varying temperatures (100–298 K) to assess thermal motion effects .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, halogen bonds) to explain packing differences .
- Rietveld Refinement : For powder XRD data, this method resolves phase mixtures and validates single-crystal results .
Q. How can researchers design experiments to probe the biological activity of this compound?
- In Silico Screening : Molecular docking against targets like γ-aminobutyric acid (GABA) receptors or proteasome complexes, leveraging structural analogs with anticonvulsant or anticancer activities .
- In Vitro Assays :
- Anticancer Activity : MTT assays on lymphoma cell lines (e.g., Raji cells) at 1–100 μM concentrations .
- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or histone deacetylase (HDAC) using fluorogenic substrates .
- Metabolic Stability : LC-MS/MS to assess hepatic microsome stability (e.g., human CYP450 isoforms) .
Q. What strategies mitigate challenges in characterizing the trifluoromethyl group’s electronic effects?
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactivity .
- IR Spectroscopy : Stretching vibrations of the C–F bond (~1150–1250 cm⁻¹) correlate with electron-withdrawing effects .
- Hammett Constants : Use σₚ values for trifluoromethyl (-0.54) to rationalize substituent effects on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
